2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid
Overview
Description
“2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid” is a complex organic compound that contains a pyrazole ring and a thiazole ring . Pyrazoles are heterocyclic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms . Thiazoles, on the other hand, are aromatic compounds that contain a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid” would be characterized by the presence of a pyrazole ring and a thiazole ring. The exact structure would depend on the positions of these rings and the attached functional groups .
Chemical Reactions Analysis
The chemical reactions of “2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid” would depend on its exact structure and the conditions under which it is reacted. Pyrazole compounds are known to undergo reactions such as N-alkylation, N-acylation, and sulfonation . Thiazole compounds can participate in reactions such as alkylation, acylation, and halogenation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid” would depend on its exact structure. For example, a similar compound, “2-(1-methyl-1H-pyrazol-4-yl)acetic acid”, has a molecular weight of 140.14 g/mol and a topological polar surface area of 55.1 Ų .
Scientific Research Applications
Summary of the Application
This compound was synthesized as a potential irreversible inhibitor for the treatment of various malignancies such as triple negative breast cancer .
Methods of Application or Experimental Procedures
The synthesis of this compound involved a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
Results or Outcomes
The inhibitory potency of the title compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .
2. Synthesis of Hydrazine-Coupled Pyrazole Derivatives
Summary of the Application
Hydrazine-coupled pyrazole derivatives were synthesized for their potential antileishmanial and antimalarial activities .
Methods of Application or Experimental Procedures
The pyrazole derivatives were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Results or Outcomes
The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
3. Biological Activities of Pyrazoline Derivative
Summary of the Application
A newly synthesized pyrazoline derivative was studied for its biological activities on rainbow trout alevins, Oncorhynchus mykiss .
Methods of Application or Experimental Procedures
The pyrazoline derivative was synthesized according to published procedures in the literature . The biological activities were then tested on rainbow trout alevins .
Results or Outcomes
The study found that pyrazolines and their derivatives have confirmed biological as well as pharmacological activities . They have been found to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
4. 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Summary of the Application
2-(1-Methyl-1H-pyrazol-4-yl)morpholine is a unique chemical provided by Sigma-Aldrich for early discovery researchers .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this compound are not provided .
Results or Outcomes
The outcomes or results of using this compound would depend on the specific experiments conducted by the researchers .
5. Antileishmanial and Antimalarial Evaluation of Hydrazine-Coupled Pyrazole Derivatives
Summary of the Application
Hydrazine-coupled pyrazole derivatives were synthesized for their potential antileishmanial and antimalarial activities .
Methods of Application or Experimental Procedures
The pyrazole derivatives were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Results or Outcomes
The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The result revealed that compound 13 displayed superior antipromastigote activity .
6. Synthesis of Key Intermediates in the Chlorination of III
Summary of the Application
The higher yield of the chlorination of III by POCl3 (70%) has been achieved after 6 h at 100 °C .
Methods of Application or Experimental Procedures
Diethyl ether has been found to be an adequate solvent for recrystallization of 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone (IV) and separation of tricyclic side product (V) to a maximum amount .
Results or Outcomes
The outcomes or results of using this compound would depend on the specific experiments conducted by the researchers .
Future Directions
The future directions for research on “2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .
properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-11-4-5(2-10-11)7-9-3-6(14-7)8(12)13/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZCAXYQGBHIEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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